2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
“2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . It is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of “2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” consists of a bromo-methyl group, a trifluoromethyl-phenyl group, and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” are not fully detailed in the available resources. The compound has a molecular weight of 310.11 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Molecular Structure
- Fluorescent ATRP Initiator : A study by Kulai and Mallet-Ladeira (2016) describes the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Isomerization and Vibrational Frequencies
- Paracetamol Analogues Study : Viana et al. (2016) explored the molecular properties, including E/Z isomerization and vibrational frequencies, of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, using Density Functional Theory (DFT) (Viana et al., 2016).
Antimicrobial Properties
- Halogenated Hydrocarbon Amination : Bai et al. (2012) discussed the synthesis and biological activity of a halogenated hydrocarbon, including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, highlighting its anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Polymerization and Molecular Mass Estimation
- ATRP Polymerization : Soriano-Moro et al. (2014) synthesized and characterized novel ATRP initiators, including 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide, for the polymerization of methyl methacrylate (MMA) and acrylamide (AAD), providing insights into polymer molecular mass estimation (Soriano-Moro et al., 2014).
Synthesis and Characterization of Antimicrobial Agents
- Arylsubstituted Halogen(thiocyanato)amides : Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including substituted derivatives, and evaluated their antibacterial and antifungal activity (Baranovskyi et al., 2018).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug Analysis : Otuokere and Amaku (2015) performed quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, using ArgusLab software to evaluate its molecular properties (Otuokere & Amaku, 2015).
properties
IUPAC Name |
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-6-4-3-5-7(8)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPLERRKCNXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187120 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
CAS RN |
1365962-90-8 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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